REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[CH2:20]([Cl:23])[CH:21]=[CH2:22].[Cl:24][SiH:25]([Cl:27])[Cl:26]>>[CH2:2]=[CH:1][CH2:6][Si:25]([Cl:27])([Cl:26])[Cl:24].[CH2:20]([Si:25]([Cl:27])([Cl:26])[Cl:24])[CH2:21][CH3:22].[Cl:23][CH2:20][CH2:21][CH2:22][Si:25]([Cl:27])([Cl:26])[Cl:24]
|
Name
|
|
Quantity
|
0.037 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 49% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[CH2:20]([Cl:23])[CH:21]=[CH2:22].[Cl:24][SiH:25]([Cl:27])[Cl:26]>>[CH2:2]=[CH:1][CH2:6][Si:25]([Cl:27])([Cl:26])[Cl:24].[CH2:20]([Si:25]([Cl:27])([Cl:26])[Cl:24])[CH2:21][CH3:22].[Cl:23][CH2:20][CH2:21][CH2:22][Si:25]([Cl:27])([Cl:26])[Cl:24]
|
Name
|
|
Quantity
|
0.037 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 49% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[CH2:20]([Cl:23])[CH:21]=[CH2:22].[Cl:24][SiH:25]([Cl:27])[Cl:26]>>[CH2:2]=[CH:1][CH2:6][Si:25]([Cl:27])([Cl:26])[Cl:24].[CH2:20]([Si:25]([Cl:27])([Cl:26])[Cl:24])[CH2:21][CH3:22].[Cl:23][CH2:20][CH2:21][CH2:22][Si:25]([Cl:27])([Cl:26])[Cl:24]
|
Name
|
|
Quantity
|
0.037 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 49% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |